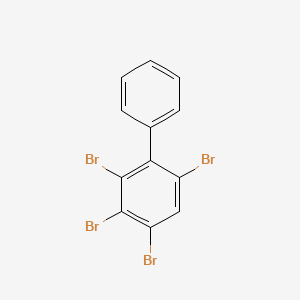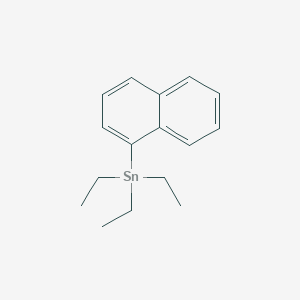
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a butanoic acid backbone with acetyloxy and hydroxy functional groups, and a methyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester typically involves the esterification of butanoic acid derivatives. One common method is the Fischer esterification, where butanoic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
化学反応の分析
Types of Reactions
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: Butanoic acid and methanol.
Oxidation: Butanoic acid, 4-(acetyloxy)-3-oxo-, methyl ester.
Reduction: Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl alcohol.
科学的研究の応用
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of fragrances, flavorings, and as a solvent in various chemical processes.
作用機序
The mechanism of action of butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid, which can then participate in various biochemical pathways. The hydroxy and acetyloxy groups can also interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Butanoic acid, methyl ester: Lacks the acetyloxy and hydroxy groups, making it less reactive.
Butanoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of a hydroxy group, altering its reactivity and biological activity.
Butanoic acid, 4-chloro-3-oxo-, methyl ester: Contains a chloro and oxo group, making it more reactive towards nucleophiles.
Uniqueness
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester is unique due to the presence of both acetyloxy and hydroxy groups, which provide additional sites for chemical reactions and interactions with biological molecules. This makes it a versatile compound in both synthetic and biological applications.
特性
| 110165-01-0 | |
分子式 |
C7H12O5 |
分子量 |
176.17 g/mol |
IUPAC名 |
methyl 4-acetyloxy-3-hydroxybutanoate |
InChI |
InChI=1S/C7H12O5/c1-5(8)12-4-6(9)3-7(10)11-2/h6,9H,3-4H2,1-2H3 |
InChIキー |
WGCYDSQTPIETDG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC(CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)


![Methyl [(prop-2-yn-1-yl)sulfanyl]acetate](/img/structure/B14311409.png)
